2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol
Description
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group and linked to a piperazine-ethanol moiety. The cyclopropyl group may enhance metabolic stability, while the ethanol-substituted piperazine could improve solubility and bioavailability.
Properties
IUPAC Name |
2-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c21-10-9-18-5-7-19(8-6-18)15-14-11-13(12-1-2-12)17-20(14)4-3-16-15/h3-4,11-12,21H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHMEKFLFQNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of cyclopropyl groups and subsequent functionalization to introduce the ethan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl compound.
Reduction: Reduction of the pyrazolo[1,5-a]pyrazine core to form dihydropyrazolo derivatives.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydropyrazolo derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core is known to inhibit certain enzymes, potentially leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed analysis:
Pyrazolo-Pyrazine Derivatives
The European Patent Application (2023) discloses 2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . This compound shares the pyrazolo[1,5-a]pyrazine core and a piperazine-ethanol side chain with the target molecule. Key differences include:
- Substituents: The patent compound has a 6-methyl group on the pyrazine ring and an additional pyrido-pyrimidinone moiety.
- Bioactivity: The pyrido-pyrimidinone extension likely enhances kinase inhibitory activity compared to the simpler ethanol-substituted piperazine in the target compound.
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines . While these lack the piperazine-ethanol group, their pyrazolo-pyrimidine cores share synthetic pathways with the target compound. Notable distinctions:
- Synthetic Complexity : The target compound’s cyclopropylpyrazolo[1,5-a]pyrazine requires specialized coupling reactions, whereas pyrazolo-pyrimidines in are synthesized via cyclocondensation of imidoformates.
- Isomerization Behavior : Pyrazolo-triazolopyrimidines in undergo isomerization under varying conditions, suggesting the target compound’s stability may depend on its rigid cyclopropyl group.
Triazolo[1,5-a]pyrimidine Derivatives
highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetyl hydrazones with herbicidal and fungicidal activity . Although structurally distinct, these compounds share functional similarities:
- Bioactivity: The target compound’s piperazine-ethanol group may confer receptor-binding advantages akin to the acetyl hydrazones’ activity in .
- Chirality Effects: notes that chiral centers enhance bioactivity, suggesting the target compound’s ethanol group could be optimized stereoselectively.
Arylpiperazine Derivatives
discusses 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) . Comparisons include:
- Piperazine Linkage : Both compounds utilize piperazine as a linker, but Compound 5 employs a trifluoromethylphenyl group for enhanced lipophilicity, whereas the target compound uses cyclopropylpyrazolo-pyrazine for aromatic stacking.
- Synthetic Routes : Compound 5 is synthesized via acid coupling, while the target compound likely involves nucleophilic substitution or Buchwald-Hartwig amination.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s cyclopropylpyrazolo-pyrazine core may pose challenges in regioselective functionalization compared to simpler pyrazolo-pyrimidines .
- Bioactivity Potential: Piperazine-ethanol derivatives often exhibit improved solubility and blood-brain barrier penetration, suggesting advantages over lipophilic analogs like those in .
- Chirality and Optimization : ’s findings on chiral centers recommend exploring stereoisomers of the target compound for enhanced efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
